5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one
Description
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound featuring an oxathiazole core (a five-membered ring containing oxygen, sulfur, and nitrogen) substituted with a 2,4-dichlorophenyl group at the 5-position.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-4-1-2-5(6(10)3-4)7-11-14-8(12)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAYLRXCIZAIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NSC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526659 | |
| Record name | 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23589-75-5 | |
| Record name | 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional synthesis of 1,3,4-oxathiazol-2-one derivatives, including 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one, typically involves a 1,3-dipolar cycloaddition reaction. This process includes heating chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary based on the specific substituents on the amide, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one can undergo various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Decarboxylation: Typically involves heating the compound to induce the loss of carbon dioxide and formation of the desired product.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Isothiazole Derivatives: Formed through decarboxylation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteasomes in Mycobacterium tuberculosis and humans, which is crucial for its antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique oxathiazol-2-one core differentiates it from common analogs like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Key structural comparisons include:
Molecular Docking and Target Specificity
- SDH Inhibition : Compound 5g () binds similarly to penthiopyrad at SDH’s active site, with carbonyl groups critical for interaction . The dichlorophenyl group in the main compound may mimic this interaction.
- HDAC6 Inhibition : Patent-derived oxadiazoles () target HDAC6 for neuropathy treatment. Substituent bulkiness (e.g., benzo[b]thiophene) suggests dichlorophenyl’s smaller size may alter selectivity.
Physicochemical Properties
- Electronic Effects : The oxathiazole core’s sulfur and oxygen atoms may stabilize charge distribution differently than oxadiazoles (N,O) or thiadiazoles (S,N), affecting metabolic stability.
Biological Activity
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound notable for its oxathiazole ring structure, which incorporates both sulfur and nitrogen. This compound has gained attention in pharmacological research due to its significant biological activities, particularly as a potential therapeutic agent in treating neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₃Cl₂N₁O₂S. Its structure is characterized by a dichlorophenyl substituent at the 5-position of the oxathiazole ring, which influences its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃Cl₂N₁O₂S |
| Molecular Weight | 248.086 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Inhibition of Monoamine Oxidase (MAO)
Research has demonstrated that this compound exhibits potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and linked to neurodegenerative disorders such as Parkinson's disease. The compound has shown an IC₅₀ value of 0.036 μM , indicating strong inhibitory potential against MAO-B .
Antimicrobial Properties
In addition to its neuroprotective effects, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives of dichlorophenyl-containing oxathiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown promising results against various microbial strains .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances lipophilicity and contributes to the compound's ability to penetrate biological membranes effectively. Research into SAR suggests that modifications at specific positions on the oxathiazole ring can lead to variations in biological activity .
Neurodegenerative Disease Models
In a study focusing on neuroprotective agents for Parkinson's disease treatment, this compound was administered to animal models exhibiting symptoms akin to the disease. Results indicated a significant reduction in neurodegeneration markers and improvement in motor function tests compared to control groups .
Antimicrobial Efficacy Testing
Another study assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results demonstrated that derivatives containing the dichlorophenyl moiety exhibited enhanced antimicrobial activity compared to non-substituted analogs. Specifically, certain derivatives showed bactericidal effects against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
